1-Chloro-6,6-dimethyl-2-hepten-4-yne
Overview
Description
Synthesis Analysis
The synthesis of structures related to "1-Chloro-6,6-dimethyl-2-hepten-4-yne" involves several key steps, including halogenation, carbene addition, and rearrangement reactions. For instance, the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol using boron trichloride has been shown to produce (E)-1-halo-6,6-dimethyl-2-hepten-4-yne with high yield and stereoselectivity, which is a key intermediate for the synthesis of terbinafine, an antifungal agent (Chou, Tseng, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Chloro-6,6-dimethyl-2-hepten-4-yne" has been characterized by various methods, including X-ray crystallography. For example, the crystal structure of related compounds indicates the importance of halogen atoms in determining the molecular conformation and the overall stability of the molecule (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).
Chemical Reactions and Properties
Chemical reactions involving "1-Chloro-6,6-dimethyl-2-hepten-4-yne" and its derivatives can lead to a variety of products depending on the reaction conditions and the presence of other functional groups. For instance, halogenated compounds can undergo further functionalization through free-radical reactions, cycloadditions, and rearrangements, showcasing the versatility of these molecules in synthetic organic chemistry (Alden, Claisse, & Davies, 1968).
Scientific Research Applications
- It is utilized in the synthesis of polyfluoroalkyl-substituted 7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones (Khlebnikova et al., 2012).
- It plays a role in the Darzens reaction to obtain compounds with confirmed structures by various spectroscopic methods (Nuretdinov et al., 1995).
- This compound is a key intermediate for the preparation of α-irone (Watanabe et al., 1973).
- It is significant in the synthesis of terbinafine, an antifungal agent (Chou et al., 2000).
- Chloro(4-methylpent-3-en-1-ynyl)carbene derived from it can be used for the synthesis of alkynylchlorocyclopropanes and for selective cyclopropanation of double bonds in the presence of hydroxyl groups (Gvozdev et al., 2021).
- This compound has potential antifungal activity against common pathogenic fungi like Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus (Chen et al., 1989).
- It is described as a ring-stretching molecule capable of forming diradicals (Wittig, 1980).
- Its use in enantioselective intramolecular cycloaddition of 1,4-diene-ynes with a chiral rhodium catalyst leads to the construction of quaternary carbon stereocenters (Shibata & Tahara, 2006).
Safety And Hazards
properties
IUPAC Name |
(E)-1-chloro-6,6-dimethylhept-2-en-4-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXABMZBMHDFEZ-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
CAS RN |
126764-17-8, 287471-30-1 | |
Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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